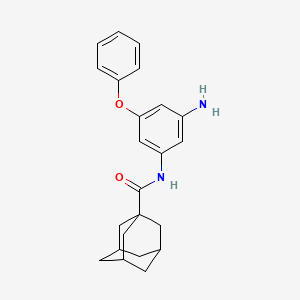![molecular formula C18H18N4OS B5036114 N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5036114.png)
N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide, also known as CTQA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTQA is a quinazoline derivative that possesses a thioacetamide group and a cyano group, making it a unique chemical compound with diverse biological properties.
Mécanisme D'action
The mechanism of action of N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell proliferation, apoptosis, and inflammation. N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. Additionally, N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide has been shown to have anti-inflammatory and antioxidant effects in the brain, which may be beneficial in treating neurodegenerative diseases. Furthermore, N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide has been shown to have anticonvulsant effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide in lab experiments is its high yield and purity, which allows for accurate and reproducible results. Additionally, N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide has been shown to have low toxicity and high stability, which makes it a suitable candidate for further preclinical and clinical studies. However, one of the limitations of using N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research on N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide. One potential direction is to investigate the potential of N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide as a therapeutic agent in other diseases such as diabetes and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide and its potential targets in various signaling pathways. Furthermore, the development of novel formulations and delivery systems for N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide may enhance its bioavailability and efficacy in vivo.
Méthodes De Synthèse
The synthesis of N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide involves the reaction of 2-cyanophenylacetic acid with 2-mercapto-4-methyl-5,6,7,8-tetrahydroquinazoline in the presence of thionyl chloride and triethylamine. The resulting compound is purified by recrystallization to obtain N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide in high yield and purity.
Applications De Recherche Scientifique
N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and epilepsy. N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide has been shown to possess anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain, which may be beneficial in treating Alzheimer's disease and epilepsy.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-12-14-7-3-5-9-16(14)22-18(20-12)24-11-17(23)21-15-8-4-2-6-13(15)10-19/h2,4,6,8H,3,5,7,9,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHXUSGNKGSORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)SCC(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B5036046.png)

![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B5036063.png)

![6-(2,4-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5036082.png)

![1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5036095.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5036105.png)
![2-{[2-(4-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5036106.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036110.png)
![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5036115.png)
![N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B5036123.png)